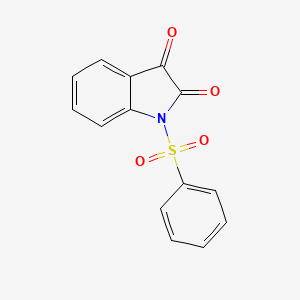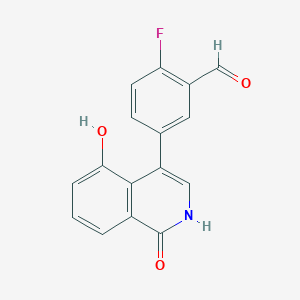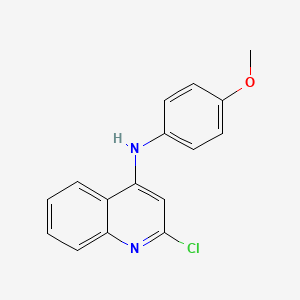
1,2,2,4-Tetramethyl-7-(trifluoromethyl)-1,2-dihydroquinoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,4-Tetramethyl-7-(trifluoromethyl)-1,2-dihydroquinoline-6-carbaldehyde is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,4-Tetramethyl-7-(trifluoromethyl)-1,2-dihydroquinoline-6-carbaldehyde typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of Substituents: The methyl and trifluoromethyl groups can be introduced through alkylation and trifluoromethylation reactions, respectively.
Formylation: The aldehyde group can be introduced via formylation reactions such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, catalysts, and purification techniques to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2,2,4-Tetramethyl-7-(trifluoromethyl)-1,2-dihydroquinoline-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Reduction of the aldehyde group to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may vary depending on the specific substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,2,4-Tetramethyl-7-(trifluoromethyl)-1,2-dihydroquinoline-6-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A methyl-substituted derivative.
7-Trifluoromethylquinoline: A trifluoromethyl-substituted derivative.
Uniqueness
1,2,2,4-Tetramethyl-7-(trifluoromethyl)-1,2-dihydroquinoline-6-carbaldehyde is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C15H16F3NO |
|---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
1,2,2,4-tetramethyl-7-(trifluoromethyl)quinoline-6-carbaldehyde |
InChI |
InChI=1S/C15H16F3NO/c1-9-7-14(2,3)19(4)13-6-12(15(16,17)18)10(8-20)5-11(9)13/h5-8H,1-4H3 |
InChI Key |
WBEVRIRRQHOZTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C(=C2)C(F)(F)F)C=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one](/img/structure/B11839634.png)

![Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl-](/img/structure/B11839652.png)


